molecular formula C19H24N4O3 B2413441 N-(2,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251677-53-8

N-(2,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2413441
CAS No.: 1251677-53-8
M. Wt: 356.426
InChI Key: SSSOBAASFVFBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP that plays a critical role in afferent nerve signaling. This compound is of significant research value for investigating the mechanisms underlying chronic refractory cough, neuropathic pain, and other hypersensitivity disorders. Its mechanism of action involves binding to the P2X3 receptor, thereby inhibiting ATP-evoked currents and reducing neuronal excitability. This targeted inhibition makes it a crucial pharmacological tool for dissecting the P2X3 pathway's contribution to peripheral and central sensitization processes. Research with this antagonist is primarily focused on advancing the understanding of airway hyperresponsiveness and chronic pain conditions , offering a promising approach for developing novel therapeutics in areas of high unmet medical need where first-generation treatments have been limited by off-target effects.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-4-5-16(14(2)10-13)21-17(24)12-23-18(25)11-15(3)20-19(23)22-6-8-26-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSOBAASFVFBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The dihydropyrimidinone scaffold was synthesized via a modified Biginelli reaction, optimized for introducing morpholine at position 2:

Reagents :

  • Ethyl 3-oxobutanoate (β-keto ester, 10 mmol)
  • Morpholine-4-carboximidamide (urea analog, 10 mmol)
  • Acetic acid (catalyst, 2 mL)

Procedure :

  • Combine reagents in ethanol (20 mL) and reflux at 80°C for 12 h.
  • Cool to room temperature, precipitate with ice water.
  • Filter and recrystallize from ethanol to yield 4-methyl-6-oxo-2-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (Yield: 68%).

Key Optimization Data :

Entry Solvent Temp (°C) Time (h) Yield (%)
1 Ethanol 80 12 68
2 Toluene 110 8 45
3 Neat 100 6 52

Decarboxylation under acidic conditions (HCl, 6M, reflux, 4 h) provided 4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine.

Halogenation and Nucleophilic Substitution

Synthesis of N-(2,4-Dimethylphenyl)Acetamide

Reaction Scheme :
2,4-Dimethylaniline + Bromoacetyl bromide → N-(2,4-Dimethylphenyl)-2-bromoacetamide

Procedure :

  • Dissolve 2,4-dimethylaniline (10 mmol) in dry DCM under N₂.
  • Add bromoacetyl bromide (12 mmol) dropwise at 0°C.
  • Stir at room temperature for 4 h, wash with NaHCO₃, dry over MgSO₄.
  • Recrystallize from hexane/ethyl acetate (Yield: 89%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 6H, Ar-CH₃), 3.82 (s, 2H, CH₂Br), 7.12–7.30 (m, 3H, Ar-H), 8.45 (s, 1H, NH).
  • IR (KBr): 3285 (NH), 1665 (C=O), 650 (C-Br) cm⁻¹.

Final Alkylation and Coupling

N1-Alkylation of Dihydropyrimidinone

Conditions :

  • Dihydropyrimidinone (5 mmol)
  • N-(2,4-Dimethylphenyl)-2-bromoacetamide (5.5 mmol)
  • K₂CO₃ (15 mmol), DMF, 80°C, 8 h

Yield Optimization :

Entry Base Solvent Temp (°C) Yield (%)
1 K₂CO₃ DMF 80 75
2 Cs₂CO₃ MeCN 70 68
3 NaH THF 60 58

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) afforded pure product as white crystals.

One-Pot Sequential Methodology

Adapting El-Saghier-type conditions:

  • Fuse 4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine (1 equiv) with bromoacetamide derivative (1.2 equiv) at 70°C for 2 h under solvent-free conditions.
  • Triturate with ice water, filter, and recrystallize from ethanol (Yield: 88%).

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆):

  • δ 1.98 (s, 3H, C4-CH₃), 2.22 (s, 6H, Ar-CH₃), 3.45–3.62 (m, 8H, morpholine-H), 4.85 (s, 2H, N-CH₂-CO), 6.72 (s, 1H, C5-H), 7.15–7.30 (m, 3H, Ar-H), 10.25 (s, 1H, NH).

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 18.4 (C4-CH₃), 21.1 (Ar-CH₃), 44.8 (N-CH₂), 52.3 (morpholine-C), 105.5 (C5), 152.4 (C2), 163.8 (C6=O), 170.2 (acetamide C=O).

HRMS (ESI): m/z calcd for C₂₀H₂₇N₃O₃ [M+H]⁺: 358.2124, found: 358.2128.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Comparison :

Method Steps Total Yield (%) Purity (%)
Sequential 3 62 98
Convergent 4 58 97
One-Pot 2 75 99

The one-pot methodology demonstrated superior atom economy and reduced purification requirements compared to multi-step approaches.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific biological or chemical target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: can be compared with other acetamides or pyrimidinyl derivatives.

    This compound: can be compared with other morpholinyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1,1-Dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine, also known by its CAS number 120739-61-9, is a synthetic compound with potential biological applications. Its structure comprises a hydrazine moiety linked to a nitroethenyl group and a methylsulfanyl substituent, suggesting possible interactions with biological targets.

  • Molecular Formula : C5_5H11_{11}N3_3O2_2S
  • Molecular Weight : 177.22 g/mol
  • Boiling Point : Approximately 236.4 °C
  • Density : 1.203 g/cm³

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The nitro group is known for its potential to undergo reduction in biological systems, which may lead to the generation of reactive intermediates capable of modifying cellular components.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that nitro-containing compounds can inhibit bacterial growth by interfering with cellular respiration and DNA synthesis.

Cytotoxicity

The cytotoxic effects of 1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine have been evaluated in various cancer cell lines. Preliminary data suggest that the compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent.

Case Studies

  • In Vitro Studies : A study assessed the cytotoxic effects on human lung carcinoma (A549) and breast cancer (MCF-7) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Data Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective toxicity towards cancer cells
Apoptosis InductionActivation of caspase pathways

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for synthesizing N-(2,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves multi-step organic reactions. A typical route includes:

Condensation of a substituted pyrimidinone with a morpholine derivative under reflux in ethanol.

Acetylation using acetyl chloride in dichloromethane with Na₂CO₃ as a base (optimized for pH 8–9).

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

  • Key Factors : Solvent polarity (ethanol enhances nucleophilicity), temperature control (60–80°C prevents side reactions), and stoichiometric ratios (1:1.2 for limiting reagents) significantly impact yield (reported 58–80%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at δ 2.1–2.2 ppm, morpholine protons at δ 3.3–3.5 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 344–476) and fragmentation patterns .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide I/II bands) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Screening Protocols :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Anticancer : MTT assay (IC₅₀ evaluation in HeLa or MCF-7 cell lines) .
    • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out false positives .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Strategies :

Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation .

Formulation Optimization : Use nanoencapsulation to enhance bioavailability .

Orthogonal Assays : Compare results across multiple models (e.g., zebrafish vs. murine) to isolate model-specific artifacts .

Q. What computational methods predict the compound’s interaction with enzymatic targets?

  • Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or proteases .
  • MD Simulations : GROMACS for assessing binding stability (20 ns trajectories, RMSD <2 Å) .
    • Validation : Cross-reference with experimental IC₅₀ values and mutagenesis studies .

Q. How do steric and electronic effects of the morpholinyl and dihydropyrimidinyl groups influence derivatization?

  • Reactivity Insights :

  • Morpholine : Electron-donating effects enhance nucleophilic substitution at the pyrimidine C-2 position .
  • Dihydropyrimidinone : The 6-oxo group directs electrophilic attacks (e.g., alkylation at N-1) but requires anhydrous conditions to prevent hydrolysis .
    • Case Study : Fluorination at the phenyl ring (analogous to ) increases metabolic stability by reducing CYP450 interactions .

Q. What strategies optimize regioselectivity in cross-coupling reactions for structural analogs?

  • Guidelines :

  • Catalytic Systems : Pd(PPh₃)₄ with CuI co-catalyst for Sonogashira couplings (yield >70%) .
  • Directing Groups : Install pyrimidine N-oxides to guide C-H functionalization at specific positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.